molecular formula C6H10O3 B15446175 2,5-Dihydroxyhex-3-enal CAS No. 62986-98-5

2,5-Dihydroxyhex-3-enal

Cat. No.: B15446175
CAS No.: 62986-98-5
M. Wt: 130.14 g/mol
InChI Key: ZXDIOUXVKVKFMI-UHFFFAOYSA-N
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Description

2,5-Dihydroxyhex-3-enal is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.
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Properties

CAS No.

62986-98-5

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

2,5-dihydroxyhex-3-enal

InChI

InChI=1S/C6H10O3/c1-5(8)2-3-6(9)4-7/h2-6,8-9H,1H3

InChI Key

ZXDIOUXVKVKFMI-UHFFFAOYSA-N

Canonical SMILES

CC(C=CC(C=O)O)O

Origin of Product

United States

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-Dihydroxyhex-3-enal, and what key parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves aldol condensation or oxidation of precursor diols. Key parameters include reaction temperature (optimized between 60–80°C), solvent polarity (e.g., 1,4-dioxane for improved solubility), and catalyst selection (e.g., triethylamine for base-mediated reactions). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures purity. Reaction progress should be monitored using TLC and validated via NMR .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR : 1^1H NMR (δ 4.2–5.5 ppm for hydroxyl and alkene protons) and 13^{13}C NMR (δ 60–70 ppm for hydroxylated carbons) confirm structure.
  • IR : Peaks at 3200–3500 cm1^{-1} (O-H stretch) and 1650–1680 cm1^{-1} (C=C stretch) are diagnostic.
  • Mass Spectrometry : ESI-MS in positive ion mode ([M+H]+^+) verifies molecular weight. Cross-referencing with authentic standards (e.g., dihydroxy compounds in ) enhances reliability .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Ventilation : Use fume hoods for synthesis and handling.
  • Storage : Store in amber vials at 2–8°C under inert gas (N2_2) to prevent oxidation.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers design experiments to investigate the kinetic stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Experimental Design : Prepare buffered solutions (pH 3–9) and incubate the compound at 25°C, 37°C, and 50°C. Monitor degradation via HPLC-UV (λ = 210–240 nm) at timed intervals.
  • Data Analysis : Apply Arrhenius kinetics to calculate activation energy (EaE_a) and half-life (t1/2t_{1/2}). Triangulate results with LC-MS to identify degradation byproducts .

Q. What methodologies are appropriate for elucidating the metabolic pathways of this compound in biological systems?

  • Methodological Answer :

  • In Vitro Assays : Use liver microsomes or hepatocyte cultures to study phase I/II metabolism. Detect metabolites via UPLC-QTOF-MS.
  • Isotopic Labeling : Incorporate 13^{13}C-labeled substrates to track carbon flux.
  • Enzyme Inhibition : Co-incubate with cytochrome P450 inhibitors (e.g., ketoconazole) to identify involved isoforms .

Q. How should contradictory data regarding the solubility profile of this compound in polar vs. non-polar solvents be reconciled?

  • Methodological Answer :

  • Systematic Testing : Use Hansen Solubility Parameters (HSPs) to predict miscibility. Experimentally validate via saturation shake-flask method in solvents like water, DMSO, and hexane.
  • Data Validation : Compare results with computational models (e.g., COSMO-RS) and cross-check using differential scanning calorimetry (DSC) for phase behavior .

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